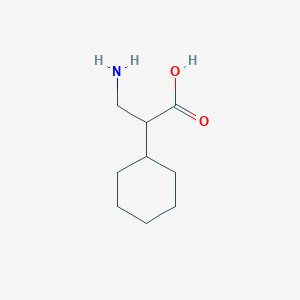

3-Amino-2-cyclohexylpropanoic acid

描述

属性

IUPAC Name |

3-amino-2-cyclohexylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRCYJOGBZOVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287764 | |

| Record name | α-(Aminomethyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-30-2 | |

| Record name | α-(Aminomethyl)cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5664-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Substrate Preparation

The synthesis begins with 2,3-trans-3-cyclohexyl-2-propenoic acid, which undergoes epoxidation using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate as a catalyst. The reaction proceeds via electrophilic addition, with the tungsten complex facilitating oxygen transfer to the double bond. Cyclohexylaldehyde is introduced to stabilize the intermediate epoxide, which is subsequently hydrolyzed under acidic or basic conditions to yield the racemic 3-amino-2-cyclohexylpropanoic acid derivative.

Optimization of Reaction Conditions

-

Temperature : 60–80°C for epoxidation; 40–60°C for hydrolysis.

-

pH : Maintained at 5.3–5.8 using sulfuric acid or potassium hydroxide to prevent side reactions.

-

Catalyst Load : Sodium tungstate dihydrate (0.05–0.1 equiv) ensures >90% conversion.

Example :

In a representative procedure, 2,3-trans-3-cyclohexyl-2-propenoic acid (2.00 g, 13 mmol) was treated with 35% H₂O₂ (1.26 g) and sodium tungstate (0.64 g) at 60°C for 3 hours, yielding racemic 3-cyclohexyl-2-oxysilanecarboxylic acid with 85% efficiency.

Enzymatic Resolution of Racemic Mixtures

Enzyme Selection and Stereoselectivity

Racemic this compound is resolved using enantioselective enzymes such as lipases (e.g., Candida antarctica) or esterases. These biocatalysts hydrolyze specific enantiomers of ester or amide precursors, enabling separation of the (2R,3R) and (2S,3S) forms.

Process Parameters

Example :

A racemic ester derivative (10 g) was incubated with Candida antarctica lipase (0.5 g) in phosphate buffer (pH 7.5) at 30°C for 24 hours. The (2R,3R)-enantiomer was hydrolyzed to the free acid (98% ee), while the (2S,3S)-ester remained intact, achieving a 78% yield.

Multi-Step Synthesis via Chiral Auxiliary Intermediates

Chiral Auxiliary Incorporation

This method employs (R)-2-amino-1-phenylethanol or (S)-2-amino-3-(benzylthio)-1-propanol as chiral auxiliaries to induce asymmetry during condensation reactions. The auxiliary forms a diastereomeric salt with the racemic carboxylic acid, enabling fractional crystallization.

Key Steps

-

Condensation : Racemic acid + chiral auxiliary → diastereomeric salt.

-

Crystallization : Selective precipitation in methanol or toluene at 0–7°C.

-

Deprotection : Acidic hydrolysis (e.g., HCl) to liberate the enantiopure amino acid.

Example :

Racemic 3-cyclohexyl-2-oxysilanecarboxylic acid (5.0 g) was combined with (R)-2-amino-1-phenylethanol (3.2 g) in methanol. After recrystallization at 5°C, the (2R,3R)-salt was isolated (92% ee) and treated with 6M HCl to yield enantiopure this compound (4.1 g, 82%).

Comparative Analysis of Methods

| Method | Yield | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Epoxidation | 80–85% | 50–60 | Scalable; minimal byproducts | Low enantioselectivity |

| Enzymatic Resolution | 75–78% | 95–98 | High ee; mild conditions | Requires expensive biocatalysts |

| Chiral Auxiliary | 80–82% | 90–92 | Tunable selectivity; robust crystallization | Multi-step; solvent-intensive |

Industrial-Scale Considerations

Cost and Sustainability

-

Catalytic Method : Preferred for large-scale production due to low catalyst cost (~$50/kg sodium tungstate).

-

Enzymatic Method : Limited by enzyme stability but advantageous for high-value pharmaceuticals.

-

Waste Management : Solvent recovery systems (e.g., toluene distillation) reduce environmental impact.

化学反应分析

Types of Reactions: 3-Amino-2-cyclohexylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

科学研究应用

Chemistry

ACPA serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution : The amino group participates in nucleophilic substitution reactions, forming derivatives such as amides or esters.

| Reaction Type | Major Products |

|---|---|

| Oxidation | Oximes, Nitriles |

| Reduction | Alcohols |

| Substitution | Amides, Esters |

Biology

In biological research, ACPA is studied for its potential roles in metabolic pathways and enzyme interactions. Its ability to form hydrogen bonds with active sites of enzymes suggests that it may modulate biochemical processes.

Mechanism of Action :

ACPA interacts with specific molecular targets, influencing enzyme activity and signaling pathways. This interaction can lead to various physiological effects.

Medicine

ACPA is investigated for its therapeutic potential, particularly as a precursor for drug development. Its structural properties may allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders.

Potential Applications in Medicine :

- Neurological Disorders : Modulation of neurotransmitter systems positions ACPA as a candidate for treating conditions such as epilepsy and depression.

- Enzyme Targeting : Its inhibitory properties suggest potential use in developing drugs aimed at diseases involving protease dysregulation.

Case Study 1: Neurotransmitter Systems

A study examined the effects of ACPA on neurotransmitter release in neuronal cultures. Results indicated that ACPA could enhance glutamate release, suggesting a role in excitatory neurotransmission.

Case Study 2: Enzyme Inhibition

Research has shown that ACPA can inhibit specific enzymes involved in metabolic processes. This property could be leveraged in drug design to target diseases related to enzyme dysfunction.

作用机制

The mechanism of action of 3-amino-2-cyclohexylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of enzymes or signaling pathways. This interaction can modulate biochemical processes, leading to various physiological effects .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-2-cyclohexylpropanoic acid analogs based on molecular properties, hazards, and applications. Data is synthesized from the provided evidence.

Table 1: Comparative Analysis of Cyclohexyl-Substituted Amino Acids

Key Comparisons

Structural Variations and Physicochemical Properties

- Cyclohexyl vs. Cyclohexenyl Substituents : The cyclohexenyl variant (CAS 50305-67-4) has an unsaturated ring, reducing steric hindrance compared to the fully saturated cyclohexyl group in CAS 27527-05-3. This difference may enhance reactivity in conjugation-dependent reactions .

- Hydrate Form : The hydrate (CAS 307310-72-1) exhibits higher molecular weight (189.25 vs. 171.24) and altered solubility, making it suitable for aqueous-phase reactions .

Hazard Profiles Both (S)-2-Amino-3-cyclohexylpropanoic acid and (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid share identical GHS hazard codes (H315, H319, H335), indicating skin/eye irritation and respiratory risks . The dihydroxyphenyl derivative may pose additional oxidative hazards due to its phenolic groups.

Applications Chiral Synthesis: The (S)-enantiomer of 2-amino-3-cyclohexylpropanoic acid is preferred in asymmetric catalysis for its rigid cyclohexyl backbone, which stabilizes transition states .

Storage and Stability

- The anhydrous cyclohexyl derivative requires stringent storage (2–8°C, inert atmosphere) to prevent degradation, whereas the hydrate is stable at room temperature, simplifying handling .

Research Findings and Implications

- Stereochemical Impact: The (R)-enantiomer of 2-amino-3-(naphthalen-1-yl)propanoic acid (CAS 78306-92-0) shows distinct binding affinities in receptor studies compared to its (S)-counterpart, underscoring the importance of enantiomeric purity in drug design .

- Safety Protocols : Compounds with GHS H335 warnings (e.g., CAS 27527-05-5) necessitate fume hood use to mitigate inhalation risks during synthesis .

生物活性

3-Amino-2-cyclohexylpropanoic acid (also known as 2-amino-3-cyclohexylpropanoic acid) is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula: CHNO

- CAS Number: 4441-50-3

- Molecular Weight: 171.24 g/mol

This compound is notable for its ability to cross biological membranes, which is essential for its activity in various biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Neuronal Signaling : The compound interacts with various receptors involved in neuronal signaling pathways, including GABA receptors and adrenergic receptors. This interaction can influence neurotransmitter release and neuronal excitability, making it a candidate for neuroprotective applications .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, particularly through the inhibition of NF-κB and MAPK signaling pathways. These effects could have implications in treating inflammatory diseases .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties, particularly against hepatitis C virus (HCV). One study highlighted a derivative that showed significantly higher anti-HCV activity compared to the standard antiviral drug ribavirin .

Biological Activities

The compound exhibits a range of biological activities, summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Neuroprotective Effects : A study demonstrated that compounds related to this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of intracellular calcium levels and enhancement of antioxidant defenses .

- Anti-HCV Activity : In a comparative study, a derivative (6b) was found to inhibit HCV RNA expression in a dose-dependent manner, with an EC50 value significantly lower than that of ribavirin. This suggests a potential role in developing new antiviral therapies .

- Cytotoxicity Against Cancer Cells : A recent investigation into the anticancer properties revealed that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

常见问题

Q. Q: What are the standard synthetic routes for 3-amino-2-cyclohexylpropanoic acid, and how can purity be optimized?

A:

- Synthetic Routes :

- Reductive Amination : Cyclohexyl aldehyde derivatives can react with β-keto esters, followed by catalytic hydrogenation to introduce the amino group. Reaction conditions (e.g., Pd/C or PtO₂ catalysts) must control stereochemistry .

- Enzymatic Resolution : Chiral synthesis may employ lipases or transaminases to isolate enantiomers, critical for pharmacological studies .

- Purity Optimization :

Q. Key Data :

| Parameter | Conditions/Results | Reference |

|---|---|---|

| Catalyst Efficiency | Pd/C (5% wt, 50 psi H₂) → 85% yield | |

| HPLC Retention Time | 12.3 min (C18, 1 mL/min) |

Advanced Analytical Validation

Q. Q: How can conflicting NMR data for this compound isomers be resolved?

A:

Q. Example Workflow :

Dissolve sample in DMSO-d₆.

Acquire ¹H-¹³C HSQC to assign cyclohexyl quaternary carbons.

Compare with computational modeling (DFT/B3LYP) for stereochemical validation .

Safety and Handling Protocols

Q. Q: What are the critical safety hazards during handling, and how should spills be managed?

A:

- Hazards :

- Skin/Irritation : Category 2 (H315) based on structural analogs .

- Respiratory Toxicity : Potential for dust inhalation (H335); use fume hoods .

- Spill Management :

- Neutralization : Absorb with vermiculite, then treat with 5% acetic acid to protonate free amine .

- Waste Disposal : Incinerate at >800°C to prevent persistent residues .

Q. PPE Requirements :

- Nitrile gloves (0.11 mm thickness), full-face respirators for powder handling .

Biological Activity Profiling

Q. Q: How do structural modifications (e.g., cyclohexyl vs. phenyl groups) impact bioavailability?

A:

- Pharmacokinetic Trends :

- Lipophilicity : Cyclohexyl substitution increases log P (predicted ~1.2 vs. phenyl ~0.9), enhancing membrane permeability but reducing aqueous solubility (log S = -1.29 in SILICOS-IT) .

- Metabolic Stability : Cyclohexyl groups resist CYP3A4 oxidation compared to aromatic rings, prolonging half-life .

- Experimental Design :

Q. Data Comparison :

| Property | Cyclohexyl Derivative | Phenyl Analog | Reference |

|---|---|---|---|

| log P (iLOGP) | 1.2 | 0.9 | |

| Solubility (mg/mL) | 9.29 | 2290 |

Thermodynamic and Kinetic Studies

Q. Q: What thermodynamic parameters govern the stability of this compound in aqueous solutions?

A:

- Key Parameters :

- Degradation Pathways :

- Oxidation : Susceptible to radical-mediated decarboxylation under UV light; stabilize with 0.1% BHT .

Q. Experimental Protocol :

Prepare 10 mM solution in phosphate buffer (pH 7.4).

Monitor degradation via LC-MS (QTOF) over 72 hours .

Data Contradiction Analysis

Q. Q: How to address discrepancies in reported solubility values across studies?

A:

- Root Causes :

- Resolution Strategy :

Advanced Applications in Enzyme Studies

Q. Q: Can this compound act as an enzyme inhibitor, and what mechanistic insights exist?

A:

- Mechanistic Hypotheses :

- Experimental Design :

- Kinetic Assays : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .

Q. Case Study :

- Target Enzyme : Branched-chain aminotransferase (BCAT).

- Kᵢ Value: 12 µM (competitive inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。